1-Naphthamide

Vue d'ensemble

Description

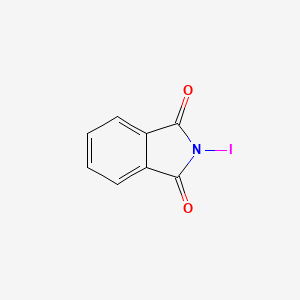

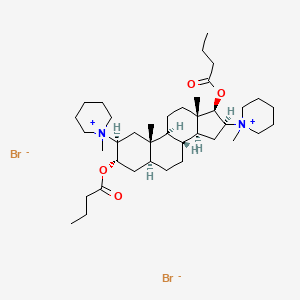

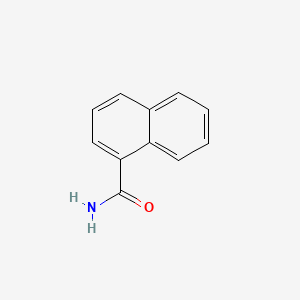

1-Naphthamide is a chemical compound with the molecular formula C11H9NO . It is also known by other names such as 1-Naphtamide, 1-Naphthalenecarboxamide, 1-Naphthamid, and 1-Naphthylformamide .

Molecular Structure Analysis

The molecular weight of 1-Naphthamide is 171.195 Da . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The structure of 1-Naphthamide can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Naphthamide were not found in the search results, naphthamides in general have been noted for their broad range of activities and have been used in various fields such as analytical chemistry, materials chemistry, and biochemistry .

Physical And Chemical Properties Analysis

1-Naphthamide has a density of 1.2±0.1 g/cm3, a boiling point of 401.5±14.0 °C at 760 mmHg, and a flash point of 196.6±20.1 °C . It has a molar refractivity of 53.0±0.3 cm3 and a molar volume of 142.3±3.0 cm3 .

Applications De Recherche Scientifique

Chiral Separation

1-Naphthamide has been used in the field of chiral separation . Chiral separation is an important field of research because of the impact of chirality on the development of high-value materials such as pharmaceuticals, agrochemicals, and optics .

Atropoisomeric Studies

1-Naphthamide has been used in studies of atropoisomerism . Atropoisomerism is a type of stereoisomerism where rotation about a single bond is restricted. This property is important in the study of molecules that have the same molecular formula but different spatial arrangements, leading to different physical and chemical properties .

Inhibitor of Monoamine Oxidase

1-Naphthamide derivatives have been developed and evaluated for their inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of monoamines in the human body. Inhibitors of MAO can be used in the treatment of various neurological and psychiatric disorders .

Inhibitor of Cholinesterase

Some 1-Naphthamide derivatives have shown inhibitory activity against cholinesterase enzymes . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. Inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

Orientations Futures

While specific future directions for 1-Naphthamide were not found in the search results, there is ongoing research into the development of more powerful fluorescent chemosensors using 1,8-naphthalimide and its derivatives . This suggests potential future applications for 1-Naphthamide in similar areas.

Propriétés

IUPAC Name |

naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHJJUOPOWPRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176960 | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Naphthamide | |

CAS RN |

2243-81-4 | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2243-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-naphthamide?

A1: The molecular formula of 1-naphthamide is C11H9NO, and its molecular weight is 171.20 g/mol.

Q2: What spectroscopic data are available to characterize 1-naphthamides?

A2: 1-Naphthamides can be characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: Provides information about functional groups, especially the carbonyl stretching of the amide group. []* Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of 1-naphthamides, including the presence of atropisomers. Both 1H NMR and 13C NMR are valuable tools. [, , ] * X-ray crystallography: Can reveal the three-dimensional structure of 1-naphthamides in the solid state, providing information about bond lengths, angles, and conformations. [, ]

Q3: What is atropisomerism, and why is it relevant to 1-naphthamides?

A3: Atropisomerism refers to stereoisomerism arising from restricted rotation around a single bond. 1-Naphthamides substituted at the 2- or 8- position often display atropisomerism due to hindered rotation about the Ar-CO bond, resulting in distinct enantiomers or diastereomers. [, , , , , ]

Q4: How does the presence of atropisomers affect the properties and applications of 1-naphthamides?

A4: Atropisomeric 1-naphthamides can exhibit different chemical and biological activities. For instance, in asymmetric catalysis, the use of enantiopure atropisomeric 1-naphthamide-derived ligands can lead to the formation of enantioenriched products. [, ]

Q5: Can the interconversion between atropisomers of 1-naphthamides be controlled?

A5: Yes, factors such as temperature, solvent, and substituents on the naphthalene ring and the amide nitrogen can influence the rotation barrier and thus the rate of interconversion between atropisomers. [, , ]

Q6: How does the presence of the amide group influence the reactivity of 1-naphthamides?

A6: The amide group can act as a directing group in electrophilic aromatic substitution reactions, directing the incoming electrophile to the ortho position. The amide can also be deprotonated to generate an enolate, which can undergo alkylation reactions. [, , , ]

Q7: What synthetic strategies are available for the preparation of 1-naphthamides?

A7: Common methods include:* Reaction of 1-naphthoic acid or its derivatives with amines: This is a classical amide bond formation reaction. [, ]* Photocyclodehydrochlorination of 2-chloro-N-aryl-1-naphthamides: This method provides access to aza[n]phenacenes. []

Q8: Can 1-naphthamides be used as ligands in metal-catalyzed reactions?

A8: Yes, atropisomeric 1-naphthamides, particularly those bearing phosphine substituents, have found applications as chiral ligands in asymmetric catalysis, for example, in the asymmetric allylic alkylation reaction. [, ]

Q9: Have there been studies exploring the use of 1-naphthamides in solid-phase synthesis?

A9: Yes, researchers have investigated the use of atropisomeric 1-naphthamides as chiral auxiliaries or linkers in solid-phase synthesis. This approach allows for the preparation of enantioenriched compounds on a solid support. []

Q10: How has computational chemistry been employed to study 1-naphthamides?

A10: Computational methods like density functional theory (DFT) calculations and molecular mechanics have been used to:* Investigate the conformational preferences and rotational barriers of atropisomeric 1-naphthamides. [, ]* Rationalize the stereoselectivity observed in reactions involving 1-naphthamides. [, ]

Q11: What insights have SAR studies provided about the biological activity of 1-naphthamides?

A11: While the provided research focuses more on synthetic aspects, SAR studies are crucial for medicinal chemistry applications. They can reveal how modifications to the 1-naphthamide scaffold, such as the nature and position of substituents, affect biological activity, potency, and selectivity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

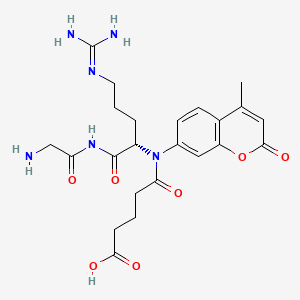

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)

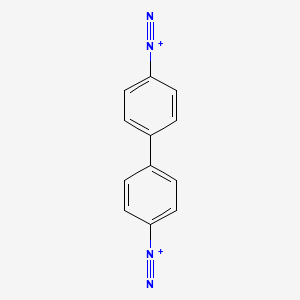

![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)